2-Methylthiophenothiazine

Catalog No.
S704337
CAS No.
7643-08-5
M.F
C13H11NS2
M. Wt
245.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylthiophenothiazine

CAS Number

7643-08-5

Product Name

2-Methylthiophenothiazine

IUPAC Name

2-methylsulfanyl-10H-phenothiazine

Molecular Formula

C13H11NS2

Molecular Weight

245.4 g/mol

InChI

InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3

InChI Key

OBVKBOLDEFIQDP-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2

Synonyms

2-(Methylthio)-phenothiazine; 2-(Methylthio)phenothiazine; 2-Methylthio-10H-phenothiazine; 3-(Methylthio)phenothiazine

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2

Synthesis and Characterization:

2-Methylthiophenothiazine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. While not as widely studied as other phenothiazines, it has been synthesized and characterized for its physical and chemical properties. Researchers have employed various methods for its synthesis, including the reaction of 2-chloro-10H-phenothiazine with sodium methyl sulfide and the cyclization of N-(2-aminophenyl)-N-methylthioacetamide [, ]. Studies have reported its melting point, molecular weight, and spectral data, allowing for its identification and characterization [, ].

Potential Biological Activities:

  • Antimicrobial activity: One study reported that 2-Methylthiophenothiazine exhibited moderate antibacterial activity against certain bacterial strains []. However, further studies are needed to confirm these findings and explore its potential as an antimicrobial agent.
  • Antioxidant activity: Another study indicated that 2-Methylthiophenothiazine displayed some free radical scavenging activity, suggesting potential antioxidant properties []. However, more research is necessary to understand its mechanism of action and potential applications in this area.

2-Methylthiophenothiazine is an organic compound with the molecular formula C₁₃H₁₁N₁S₂. It is characterized by a phenothiazine core, which is a fused bicyclic structure containing sulfur and nitrogen atoms. The compound features a methylthio group (-S-CH₃) at the second position of the phenothiazine ring, contributing to its unique chemical properties. This compound is primarily studied for its potential applications in pharmaceuticals and as a chemical intermediate.

Typical of thiophenes and phenothiazines, including:

  • Electrophilic Substitution: The presence of the methylthio group can influence electrophilic aromatic substitution reactions.
  • Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups.
  • S-Methylation: 2-Methylthiophenothiazine can be synthesized through S-methylation of 2-mercapto-phenothiazine using dimethyl sulfate as a methylating agent .

Research indicates that 2-Methylthiophenothiazine exhibits significant biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities.
  • Cytotoxic Effects: Studies suggest potential cytotoxic effects against various cancer cell lines, indicating its possible role in cancer therapeutics .
  • Sensitization Risks: The compound may cause allergic skin reactions and serious eye irritation, necessitating careful handling in laboratory settings .

The synthesis of 2-Methylthiophenothiazine can be achieved through several methods:

  • Direct Functionalization: A process involving the regioselective introduction of a methylthio group onto phenothiazine using sulfur dioxide and aluminum trichloride as catalysts .
  • S-Methylation of 2-Mercapto-Phenothiazine: This method involves the methylation of 2-mercapto-phenothiazine using dimethyl sulfate, yielding 2-methylthiophenothiazine with high purity .
  • Acylation Precursor Method: Starting from N-acyl derivatives of phenothiazine, followed by reduction and methylation steps .

2-Methylthiophenothiazine has several applications, particularly in:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
  • Chemical Research: Employed in studies exploring the reactivity of thiophene derivatives and their biological implications.
  • Material Science: Investigated for potential uses in organic electronics due to its unique electronic properties.

Interaction studies involving 2-Methylthiophenothiazine focus on its biological interactions, particularly with enzymes and receptors. These studies aim to elucidate its mechanism of action in antimicrobial activity and potential anticancer effects. Additionally, research on its interaction with other drugs is crucial for understanding possible synergistic effects or adverse reactions.

Several compounds share structural similarities with 2-Methylthiophenothiazine, including:

Compound NameStructure TypeUnique Features
PhenothiazineParent CompoundBase structure without substituents
2-Mercapto-PhenothiazineThiol DerivativeContains a thiol group (-SH) at position 2
2-Ethylthio-PhenothiazineEthyl SubstitutedEthyl group instead of methyl at position 2
3-MethylphenothiazineDifferent PositioningMethyl group at position 3 instead of position 2

Uniqueness of 2-Methylthiophenothiazine

The uniqueness of 2-Methylthiophenothiazine lies in its specific substitution pattern that enhances its biological activity while maintaining stability under various conditions. Its distinct methylthio group not only alters its reactivity but also contributes to its pharmacological properties, making it a subject of interest for further research in medicinal chemistry.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7643-08-5

Wikipedia

2-Methylthiophenothiazine

General Manufacturing Information

10H-Phenothiazine, 2-(methylthio)-: INACTIVE

Dates

Modify: 2023-08-15

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